molecular formula C26H25ClN4O3 B11469217 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11469217
M. Wt: 477.0 g/mol
InChI Key: BUEMFYMBXSFYRU-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common approach starts with the preparation of the 1,3-benzodioxole moiety, which is then coupled with piperazine. The resulting intermediate is further reacted with a chlorophenyl-substituted quinazolinone under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like chloroform, DMSO, or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H25ClN4O3

Molecular Weight

477.0 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H25ClN4O3/c27-20-3-1-2-18(11-20)19-12-22-21(23(32)13-19)14-28-26(29-22)31-8-6-30(7-9-31)15-17-4-5-24-25(10-17)34-16-33-24/h1-5,10-11,14,19H,6-9,12-13,15-16H2

InChI Key

BUEMFYMBXSFYRU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C5C(=N4)CC(CC5=O)C6=CC(=CC=C6)Cl

Origin of Product

United States

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